molecular formula C9H11ClN2O2 B1320443 N-(4-amino-2-chlorophenyl)-2-methoxyacetamide CAS No. 926219-03-6

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

Cat. No.: B1320443
CAS No.: 926219-03-6
M. Wt: 214.65 g/mol
InChI Key: HIHHVQJOCBFZIT-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide: is an organic compound characterized by the presence of an amino group, a chlorine atom, and a methoxyacetamide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide typically involves the reaction of 4-amino-2-chloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the amino group to an amine or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

Chemistry: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: this compound is explored for its therapeutic potential. It may serve as a lead compound in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amino and methoxyacetamide groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The chlorine atom may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • N-(4-amino-2-chlorophenyl)benzamide
  • N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
  • N-(4-amino-2-chlorophenyl)phthalimide

Uniqueness: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHHVQJOCBFZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588210
Record name N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926219-03-6
Record name N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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